molecular formula C14H19N3O5 B5753691 N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide

N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide

Cat. No. B5753691
M. Wt: 309.32 g/mol
InChI Key: QIPJVNLGKKDHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide, also known as CTBH, is a novel compound that has been synthesized and studied for its potential applications in scientific research. CTBH is a hydrazinecarboxamide derivative that has been found to possess a number of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide has been found to have a number of interesting biochemical and physiological effects. In addition to its anti-tumor, neuroprotective, and immunomodulatory effects, N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide has also been shown to have antioxidant and anti-inflammatory effects. N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide has been found to increase the levels of glutathione, an important antioxidant molecule, in cells. N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide has also been found to decrease the levels of pro-inflammatory cytokines in cells.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide is that it is a relatively stable compound that can be easily synthesized and purified. N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide is also relatively non-toxic and has been shown to have low cytotoxicity in vitro. However, one limitation of N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are a number of future directions for research on N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide. One area of interest is the development of N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide derivatives with improved potency and selectivity. Another area of interest is the investigation of the potential of N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide and its effects on various signaling pathways in cells.

Synthesis Methods

The synthesis of N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide involves the reaction of cyclohexyl isocyanate with 3,4,5-trihydroxybenzoic acid hydrazide in the presence of a coupling agent. The resulting product is then purified and characterized using a variety of analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide has been studied for its potential applications in a number of scientific research areas, including cancer research, neurobiology, and immunology. In cancer research, N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide has been shown to have anti-tumor activity in vitro and in vivo. In neurobiology, N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide has been shown to have immunomodulatory effects and may be useful in the treatment of autoimmune diseases.

properties

IUPAC Name

1-cyclohexyl-3-[(3,4,5-trihydroxybenzoyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c18-10-6-8(7-11(19)12(10)20)13(21)16-17-14(22)15-9-4-2-1-3-5-9/h6-7,9,18-20H,1-5H2,(H,16,21)(H2,15,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPJVNLGKKDHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NNC(=O)C2=CC(=C(C(=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(3,4,5-trihydroxybenzoyl)hydrazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.